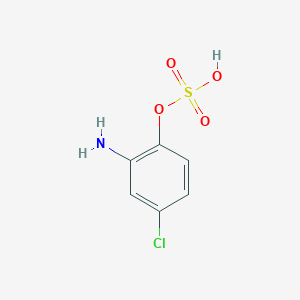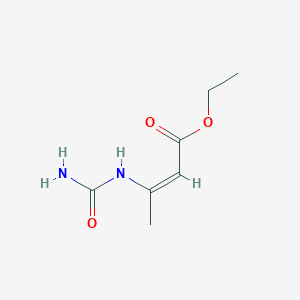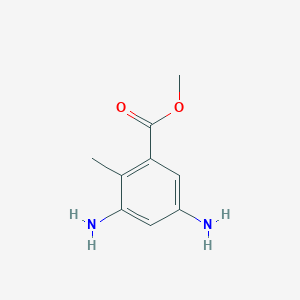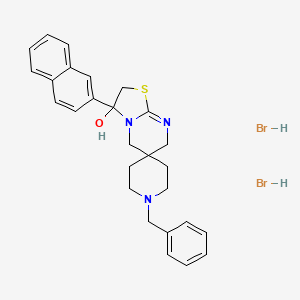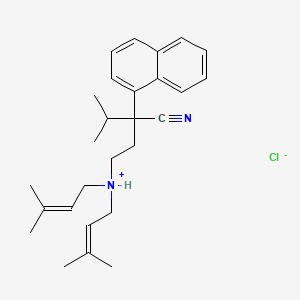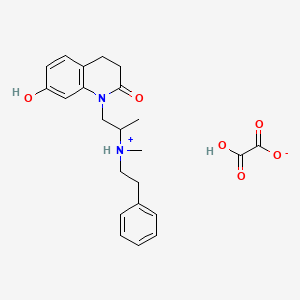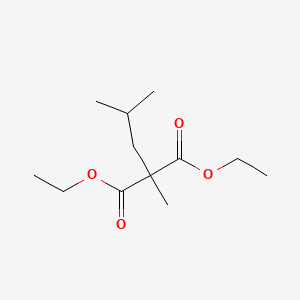
Diethyl methyl(2-methylpropyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl methyl(2-methylpropyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with sodium ethoxide to form the enolate ion, which then undergoes alkylation with an appropriate alkyl halide . The reaction conditions typically include:
Base: Sodium ethoxide in ethanol
Temperature: Room temperature to slightly elevated temperatures
Solvent: Ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl methyl(2-methylpropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: Formation of substituted malonic esters
Hydrolysis: Conversion to carboxylic acids
Decarboxylation: Loss of carbon dioxide to form substituted monocarboxylic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides
Hydrolysis: Aqueous hydrochloric acid
Decarboxylation: Heating with aqueous hydrochloric acid
Major Products
Alkylation: α-substituted malonic esters
Hydrolysis: Carboxylic acids
Decarboxylation: Substituted monocarboxylic acids
Applications De Recherche Scientifique
Diethyl methyl(2-methylpropyl)propanedioate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of metabolic pathways and enzyme reactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of diethyl methyl(2-methylpropyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion attacks electrophilic centers, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis.
Comparaison Avec Des Composés Similaires
Diethyl methyl(2-methylpropyl)propanedioate is similar to other malonic esters, such as diethyl malonate and diethyl isobutylmalonate . its unique structure, with a 2-methylpropyl group, provides distinct reactivity and selectivity in chemical reactions. This makes it valuable for specific synthetic applications where other malonic esters may not be as effective.
List of Similar Compounds
- Diethyl malonate
- Diethyl isobutylmalonate
- Diethyl propanedioate .
Propriétés
Numéro CAS |
58447-70-4 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
diethyl 2-methyl-2-(2-methylpropyl)propanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-15-10(13)12(5,8-9(3)4)11(14)16-7-2/h9H,6-8H2,1-5H3 |
Clé InChI |
XFWVBNMJPCASCV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CC(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


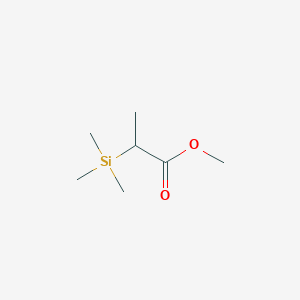
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)


